1-Butoxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
1-Butoxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic piperazine derivative with a substituted aryloxypropanol backbone. Its structure features a butoxy group at position 1, a piperazine ring substituted with a 4-methoxyphenyl group at position 4, and a hydroxyl group at position 2 of the propane chain. The dihydrochloride salt enhances solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
1-butoxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3.2ClH/c1-3-4-13-23-15-17(21)14-19-9-11-20(12-10-19)16-5-7-18(22-2)8-6-16;;/h5-8,17,21H,3-4,9-15H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIYHNFDDUGCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)C2=CC=C(C=C2)OC)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Butoxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is being explored for various therapeutic applications, particularly in the fields of neuropharmacology and oncology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 395.4 g/mol. The compound features a butoxy group, a piperazine ring, and a methoxyphenyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₂Cl₂N₂O₃ |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 1216852-91-3 |
Research indicates that derivatives of piperazine, including this compound, may act as modulators of neurotransmitter systems. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders and neurodegenerative diseases.
Antidepressant Effects
Studies have shown that compounds similar to 1-butoxy derivatives exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, potentially offering therapeutic benefits for mood disorders.
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests it may inhibit tumor growth through mechanisms such as the induction of apoptosis in cancer cells. Preliminary studies indicate that it may act on specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
Research into piperazine derivatives has revealed moderate antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against various bacterial strains, indicating potential applications in treating infections.
Study 1: Antidepressant Activity
A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant effects of various piperazine derivatives, including those structurally related to this compound. Results indicated significant reductions in depression-like behaviors in rodent models when administered at specific dosages.
Study 2: Anticancer Efficacy
In vitro studies conducted on human cancer cell lines showed that this compound inhibited cell proliferation at micromolar concentrations. The study highlighted its potential as a lead compound for developing new anticancer therapies targeting specific pathways involved in cancer cell survival.
Scientific Research Applications
Biological Applications
- Pharmacological Potential : The compound's structural features suggest potential applications in treating central nervous system disorders due to its piperazine component, which is commonly found in antipsychotic medications. Studies have indicated that similar compounds exhibit effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
-
Interaction Studies : Research involving interaction studies can focus on the compound's effects on various biological systems, including:
- Neurotransmitter Modulation : Investigating its role in modulating serotonin and dopamine pathways.
- Antidepressant Activity : Exploring its potential as an antidepressant based on structural similarities to known antidepressants.
- Toxicological Studies : Understanding the safety profile of 1-butoxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is crucial for its application in pharmaceuticals. Toxicological assessments can help identify any adverse effects related to liver function or other organ systems.
Case Studies and Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of compounds similar to this compound. For example:
Case Study 1: Neuropharmacological Effects
A study investigated the effects of structurally related piperazine derivatives on serotonin receptor modulation, revealing significant antidepressant-like activity in animal models. This suggests that 1-butoxy derivatives may exhibit similar effects due to their structural characteristics.
Case Study 2: Toxicity Assessment
Another research effort assessed the hepatotoxicity of various piperazine derivatives using human-based non-animal testing methods. Findings indicated that certain modifications could reduce liver toxicity while maintaining efficacy, providing insights for optimizing the safety profile of 1-butoxy derivatives.
Chemical Reactions Analysis
Alcohol-Specific Reactions
The secondary alcohol group in the propan-2-ol segment undergoes typical alcohol reactions:
Piperazine Reactivity
The piperazine ring, particularly the tertiary amine, participates in alkylation and acylation:
Ether Cleavage
The butoxy ether linkage is stable under physiological conditions but cleavable via:
Structural Analogues and Comparative Reactivity
The compound shares reactivity patterns with structurally related piperazine derivatives (Table 1):
Table 1: Reactivity Comparison with Analogues
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The following compounds share the 3-(4-arylpiperazin-1-yl)propan-2-ol dihydrochloride core but differ in substituents, impacting physicochemical and pharmacological properties:
*Estimated based on structural similarity to and .
Key Observations:
- Conversely, the polar nitro group in reduces lipophilicity, favoring solubility .
- Aryl Group Impact : The adamantyl group in introduces steric bulk and rigidity, likely altering receptor binding kinetics compared to planar aryl groups like 4-methoxyphenyl .
- Chlorine vs. Methoxy: The 4-chlorophenoxy substituent in enhances electron-withdrawing properties, which may influence metabolic stability compared to electron-donating methoxy groups .
Pharmacological and Physicochemical Data
Physicochemical Properties:
- Melting Points : The compound in (310.9°C) and (similar structure) exhibit high melting points, typical of dihydrochloride salts due to ionic interactions .
- Vapor Pressure : reports a vapor pressure of 8.71 × 10⁻¹⁵ mmHg at 25°C, indicating low volatility, which is advantageous for formulation stability .
Pharmacological Inferences (Based on Structural Analogs):
- Piperazine Core : The piperazine moiety is associated with binding to serotonin (5-HT₁A/₂A) and dopamine receptors, as seen in drugs like aripiprazole. The 4-methoxyphenyl substitution may enhance selectivity for serotonin receptors .
- Salt Form: Dihydrochloride salts (e.g., ) improve aqueous solubility, critical for oral bioavailability and intravenous administration .
Q & A
Q. What are the critical steps in synthesizing 1-Butoxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including nucleophilic substitution and etherification. Key steps include:
- Piperazine functionalization : Introducing the 4-methoxyphenyl group to the piperazine core via Buchwald-Hartwig coupling or SNAr reactions under controlled pH (8–10) and temperature (60–80°C) .
- Propanol backbone assembly : Coupling the butoxy group to the propan-2-ol intermediate using Mitsunobu conditions (e.g., DIAD, PPh3) to ensure stereochemical fidelity .
- Salt formation : Reacting the free base with HCl in anhydrous ethanol to yield the dihydrochloride salt.
Optimization : Monitor reaction progress via TLC/HPLC, adjust stoichiometry (1.2–1.5 equivalents of piperazine derivatives), and maintain inert atmospheres to prevent oxidation .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions and piperazine ring integrity. For example, the methoxy group (–OCH3) appears as a singlet near δ 3.7 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 469.4) and detects isotopic patterns for chlorine .
- X-ray crystallography : Resolves stereochemistry and salt formation (if single crystals are obtained) .
Q. What primary pharmacological targets are associated with this compound, and how are they identified?
The compound interacts with G-protein-coupled receptors (GPCRs) , particularly serotonin (5-HT) and dopamine receptors, due to its piperazine moiety. Methodology :
- Radioligand binding assays : Compete with labeled ligands (e.g., [<sup>3</sup>H]WAY-100635 for 5-HT1A) in transfected HEK293 cells. Calculate IC50 and Ki values to assess affinity .
- Functional assays : Measure cAMP inhibition (for 5-HT1A) or calcium flux (for 5-HT2A) to determine agonism/antagonism .
Advanced Research Questions
Q. How does structural modification of the piperazine or propanol moiety influence receptor selectivity and potency?
- Piperazine substituents : Electron-donating groups (e.g., 4-methoxyphenyl) enhance 5-HT1A affinity by stabilizing receptor-ligand interactions via hydrogen bonding. Fluorination (e.g., 3-chlorophenyl) increases lipophilicity and blood-brain barrier penetration .
- Propanol chain length : Shorter chains (e.g., ethoxy vs. butoxy) reduce steric hindrance, improving binding to compact receptor pockets. Hydroxyl group positioning affects hydrogen-bond networks .
Experimental design : Synthesize analogs and compare Ki values across receptor panels. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .
Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo studies?
Case example : High in vitro metabolic stability (microsomal assays) but rapid plasma clearance in rodents. Strategies :
- Protein binding assays : Measure free fraction using equilibrium dialysis; high plasma protein binding may limit bioavailability .
- Metabolite profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., N-dealkylation of piperazine) that reduce efficacy .
- PBPK modeling : Integrate in vitro data (permeability, CYP450 inhibition) to predict in vivo outcomes .
Q. What methodologies are recommended for assessing the compound’s efficacy in neuropsychiatric disease models?
- For depression/anxiety :
- Mechanistic validation : Combine behavioral tests with ex vivo receptor occupancy assays (e.g., autoradiography) .
Q. How can researchers address batch-to-batch variability in purity during scale-up synthesis?
- Analytical QC : Implement orthogonal methods (HPLC-UV for purity, Karl Fischer for water content). Set specifications: ≥98% purity (HPLC), ≤0.5% residual solvents (GC-MS) .
- Process refinement : Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, stirring rate). For example, a central composite design identified 75°C and 12-hour reaction time as optimal for minimizing byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
